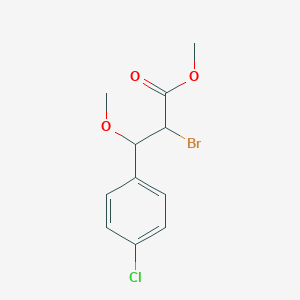
2-Methyl-3-nitropentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-nitropentan-2-ol is an organic compound characterized by the presence of both a nitro group (-NO2) and a hydroxyl group (-OH) attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-nitropentan-2-ol can be synthesized through several methods. One common approach involves the nitration of 2-methylpentan-2-ol using nitric acid. The reaction typically requires controlled conditions to ensure the selective formation of the nitro compound . Another method involves the reaction of an alkyl halide with nitrite ions, followed by reduction to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-nitropentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methyl-3-nitropentan-2-one.
Reduction: Formation of 2-methyl-3-aminopentan-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Methyl-3-nitropentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of photoreactive materials and UV-curing agents.
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitropentan-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the nitro group can participate in electron-withdrawing interactions. These interactions influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-nitrobutan-2-ol
- 2-Methyl-3-nitrohexan-2-ol
- 2-Methyl-3-nitropropan-2-ol
Uniqueness
2-Methyl-3-nitropentan-2-ol is unique due to its specific molecular structure, which combines a nitro group and a hydroxyl group on a pentane backbone. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
59906-62-6 |
|---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-methyl-3-nitropentan-2-ol |
InChI |
InChI=1S/C6H13NO3/c1-4-5(7(9)10)6(2,3)8/h5,8H,4H2,1-3H3 |
InChI Key |
PQGVSRLIQXRYMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)(C)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


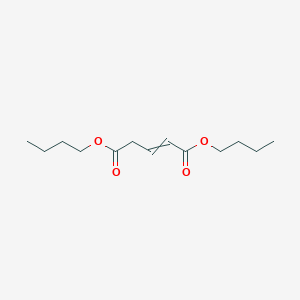
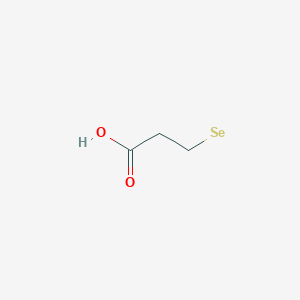
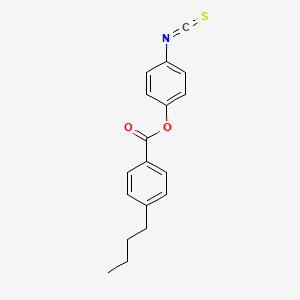
![1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]-](/img/structure/B14594423.png)
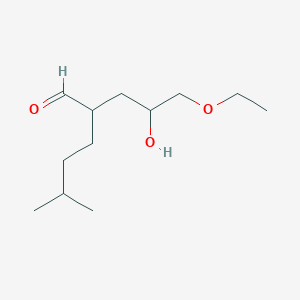
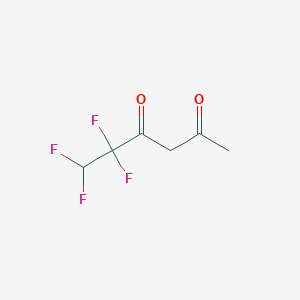

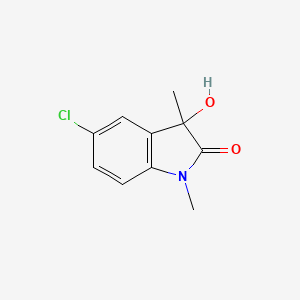
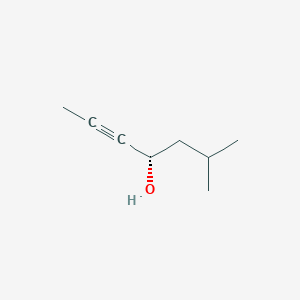
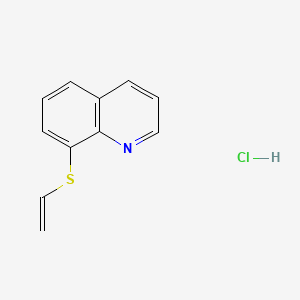
![N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14594469.png)

